molecular formula C15H20O3 B8624535 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8624535
M. Wt: 248.32 g/mol
InChI Key: IAFBDARBNVRSGX-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

To a solution of 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene (526.8 mg, 2.14 mmoL) in EtOH (20 mL) was added 10% Pd/C (50 mg). The reaction was put under an atmosphere of H2 (balloon) and stirred vigorously at room temperature. After 1.5 hours, the catalyst was removed by filtration. The filtrate was concentrated to afford 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane. 1H NMR (500 MHz, CDCl3): δ 7.14-7.17 (m, 2H), 6.82-6.85 (m, 2H), 3.98 (s, 4H), 3.79 (s, 3H), 2.52 (m, 1H), 1.64-1.86 (m, 8H).
Quantity
526.8 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:18][CH2:17][C:12]3([O:16][CH2:15][CH2:14][O:13]3)[CH2:11][CH:10]=2)=[CH:5][CH:4]=1>CCO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:18][CH2:17][C:12]3([O:16][CH2:15][CH2:14][O:13]3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
526.8 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CCC2(OCCO2)CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.